Peroxydicarbonic acid, dibutyl ester
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Overview
Description
Butyl peroxydicarbonate appears as a colorless liquid. Shipped or stored with not more than 62% peroxide in solution of organic solvent. Crystallizes when dry. May explode from heat, shock or friction, when dry. Handle with extreme care.
Scientific Research Applications
Photosynthetic Oxygen Evolution :
- Peroxydicarbonic acid (Podca) is proposed as an intermediate in photosynthetic oxygen evolution, showing properties like spontaneous hydrolysis to H2O2 and susceptibility to oxidative and reductive decomposition. In the presence of Mn2+ or Co2+, Podca breaks down, releasing O2, and this process is affected by the concentration of O2 itself. It decomposes with O2 release in the presence of Ca-washed photosystem II-enriched membranes under photosynthetic electron flow conditions, which supports the hypothesis of Podca acting as an oxygen-evolving intermediate in photosynthesis (Castelfranco, Lu, & Stemler, 2007).
Chemical Synthesis and Analysis :
- In the study of homolytic aromatic isopropyloxycarbonyloxylation, the thermal decomposition of diisopropyl peroxydicarbonate was observed to produce isopropyl phenyl carbonate under certain conditions. This study contributes to understanding the reactions involving peroxydicarbonates and their role in chemical synthesis (Nakata, Tokumaru, & Simamura, 1970).
Esterification Reactions :
- Esterification of 2,6-pyridinedicarboxylic acid with n-butanol was catalyzed efficiently using heteropoly acid H3PW12O40 or its Ce(III) salt, yielding 100% of PA dibutyl ester. This study highlights the role of peroxydicarbonates and related compounds in facilitating esterification reactions (Timofeeva, Maksimovskaya, Paukshtis, & Kozhevnikov, 1995).
Polymerization Processes :
- Peroxydicarbonates, including dibutyl variants, have been found effective in the initiation of polymerization processes, particularly in the vinyl chloride-propylene system. This reveals their utility in industrial applications related to polymer production (Ravey & Waterman, 1977).
Environmental Analysis :
- In environmental analysis, dibutyl esters have been utilized for the determination of short-chain dicarboxylic acids in environmental samples like rain, fog, and mist. This application demonstrates the role of dibutyl esters in analytical chemistry, particularly in environmental monitoring (Kawamura, Steinberg, & Kaplan, 1985).
Properties
CAS No. |
16215-49-9 |
---|---|
Molecular Formula |
C10H18O6 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
butoxycarbonyloxy butyl carbonate |
InChI |
InChI=1S/C10H18O6/c1-3-5-7-13-9(11)15-16-10(12)14-8-6-4-2/h3-8H2,1-2H3 |
InChI Key |
ZGPBOPXFOJBLIV-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)OOC(=O)OCCCC |
Canonical SMILES |
CCCCOC(=O)OOC(=O)OCCCC |
16215-49-9 | |
physical_description |
Butyl peroxydicarbonate appears as a colorless liquid. Shipped or stored with not more than 62% peroxide in solution of organic solvent. Crystallizes when dry. May explode from heat, shock or friction, when dry. Handle with extreme care. |
Pictograms |
Flammable; Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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